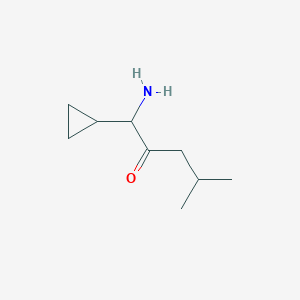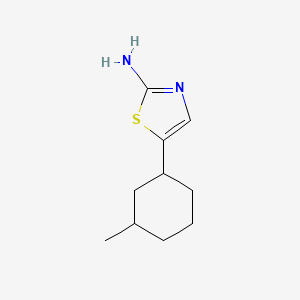
4-(2,4-Dichlorophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidin-2-one ring substituted with a 2,4-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through various substitution reactions. For example, the reaction of 2,4-dichlorobenzoyl chloride with a suitable amine can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(2,4-Dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
4-(2,4-Dichlorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-(2,4-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: The parent compound without the 2,4-dichlorophenyl group.
N-Phenylpyrrolidin-2-one: A similar compound with a phenyl group instead of the 2,4-dichlorophenyl group.
Uniqueness
4-(2,4-Dichlorophenyl)pyrrolidin-2-one is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific biological targets and improve its pharmacokinetic profile.
特性
分子式 |
C10H9Cl2NO |
|---|---|
分子量 |
230.09 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChIキー |
XCMXSTWYSGYIGC-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)

![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)







